molecular formula C8H6F3NO3 B2991419 Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- CAS No. 1005171-56-1

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-

Cat. No.: B2991419
CAS No.: 1005171-56-1
M. Wt: 221.135
InChI Key: YVNWKSJDCNIRCA-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of trifluoromethylation reagents in a continuous flow reactor. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the acetic acid moiety.

    Trifluoromethylbenzoic acid: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.

Uniqueness

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(3-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNWKSJDCNIRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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